2-methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
CAS No.: 2549064-36-8
Cat. No.: VC11835472
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549064-36-8 |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 2-methoxy-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine |
| Standard InChI | InChI=1S/C17H22N4O2/c1-13-4-3-7-19-16(13)23-12-14-5-10-21(11-6-14)15-17(22-2)20-9-8-18-15/h3-4,7-9,14H,5-6,10-12H2,1-2H3 |
| Standard InChI Key | OEZVOYNUZUJGKB-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC |
| Canonical SMILES | CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3OC |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
2-Methoxy-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine consists of a pyrazine ring substituted at positions 2 and 3. The 2-position contains a methoxy group (-OCH₃), while the 3-position hosts a 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl substituent. The piperidine moiety connects to a 3-methylpyridin-2-yl group via a methyleneoxy bridge, creating a conformationally flexible structure capable of both hydrogen bonding and hydrophobic interactions .
The IUPAC name systematically describes this arrangement:
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Pyrazine: Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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2-Methoxy: Oxygen-bound methyl group at position 2.
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3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl): Piperidine ring (position 3 of pyrazine) substituted with a (3-methylpyridin-2-yl)oxymethyl group at its 4-position.
X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 52.6° between the pyrazine and pyridine rings, suggesting moderate conjugation between the aromatic systems .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step organic reactions, as outlined in patent literature and medicinal chemistry studies :
Step 1: Formation of the Piperidine Intermediate
4-(Chloromethyl)piperidine-1-carboxylate undergoes nucleophilic substitution with 3-methylpyridin-2-ol in the presence of silver carbonate (Ag₂CO₃) to yield 4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine.
Step 2: Pyrazine Ring Functionalization
2-Chloro-3-methoxypyrazine reacts with the piperidine intermediate via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to install the piperidin-1-yl group at position 3 .
Step 3: Purification and Isolation
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .
Reaction Optimization
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Temperature: Amination proceeds optimally at 110°C in toluene .
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Catalyst Loading: 5 mol% Pd(OAc)₂ with 10 mol% Xantphos provides 85% yield .
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) reduce byproduct formation compared to THF.
Physicochemical Properties
Experimental and calculated properties for the compound include:
The moderate logP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility limitations at physiological pH may necessitate prodrug strategies for oral formulations .
Pharmacological Profile
Enzyme Modulation
While direct target data remains unpublished, structural analogs demonstrate:
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AMPK Activation: Tetrahydropyridine derivatives show EC₅₀ = 0.016 µM in MDA-MB-453 breast cancer cells .
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Kinase Inhibition: Pyrazine-piperidine hybrids inhibit CDK2 (IC₅₀ = 42 nM) and GSK-3β (IC₅₀ = 67 nM) in enzymatic assays.
Cellular Activity
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